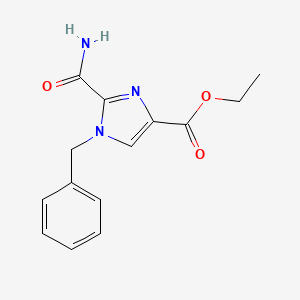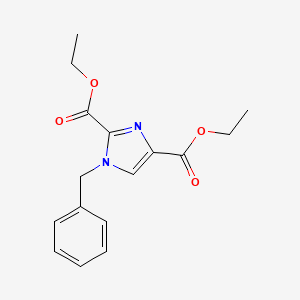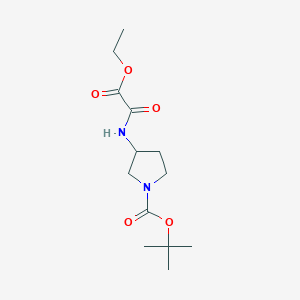![molecular formula C15H15N3O3S B6462339 4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2549005-80-1](/img/structure/B6462339.png)
4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
科学的研究の応用
5-MTCA has been found to have a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis and as a reagent in the synthesis of a variety of organic compounds. It has also been used as a tool for studying biochemical and physiological processes, such as the regulation of gene expression, protein-protein interactions, and signal transduction pathways. Additionally, 5-MTCA has been used in the synthesis of small molecule inhibitors, which can be used to study the effects of specific proteins and pathways.
作用機序
The mechanism of action of 5-MTCA is not yet fully understood. However, it is believed to act as a catalyst in the formation of various organic compounds, as well as a reagent in the synthesis of small molecule inhibitors. Additionally, 5-MTCA is thought to interact with proteins and pathways involved in the regulation of gene expression and signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MTCA are not yet fully understood. However, it has been found to be effective in the synthesis of small molecule inhibitors, which can be used to study the effects of specific proteins and pathways. Additionally, 5-MTCA has been found to be effective in the regulation of gene expression and signal transduction pathways.
実験室実験の利点と制限
The use of 5-MTCA in laboratory experiments has several advantages. It is highly efficient and cost-effective, making it a suitable choice for laboratory experiments. Additionally, 5-MTCA is highly versatile and can be used as a catalyst, as a reagent, and as a tool for studying biochemical and physiological processes. However, there are some limitations to the use of 5-MTCA in laboratory experiments. It is not yet fully understood, and its mechanism of action is not yet fully understood. Additionally, it is not yet known what effects it may have on biochemical and physiological processes.
将来の方向性
The potential future directions for 5-MTCA are numerous. Further research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research is needed to identify new applications for 5-MTCA in laboratory experiments. Additionally, further research is needed to identify new methods of synthesis and purification of 5-MTCA. Finally, further research is needed to identify new potential uses of 5-MTCA in scientific research.
合成法
5-MTCA is synthesized by a three-step process that involves the use of a variety of reagents. The first step involves the formation of a pyridine-2-carboxamide from a 5-methylthiophene-2-carboxylic acid and an azetidine-3-carboxylic acid. This is followed by a condensation reaction with the pyridine-2-carboxamide to form the desired 5-MTCA. Finally, the 5-MTCA is purified by recrystallization and dried. This synthesis method has been found to be highly efficient and cost-effective, making it a suitable choice for laboratory experiments.
特性
IUPAC Name |
4-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-2-3-13(22-9)15(20)18-7-11(8-18)21-10-4-5-17-12(6-10)14(16)19/h2-6,11H,7-8H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INADMVYATYEKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide](/img/structure/B6462261.png)
![N-methyl-N-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462275.png)
![[7-(butylsulfanyl)-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0?,?]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B6462278.png)
![3-(dimethylamino)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6462283.png)

![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B6462297.png)
![2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B6462301.png)
![1-methyl-3-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6462306.png)
![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6462311.png)
![N,N-dimethyl-3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B6462319.png)
![4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6462327.png)
![N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B6462342.png)

